(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
Description
(Z)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative characterized by its Z-configuration around the double bond, a thiazole ring substituted with a 4-chlorophenyl group, and an acrylonitrile moiety linked to a 3-hydroxy-4-methoxyphenyl group. This compound shares structural similarities with bioactive benzothiazole and thiazole derivatives, which are known for applications in medicinal chemistry, particularly as antioxidants and enzyme modulators .
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGHGGXGPUVCG-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile is a thiazole-based compound with promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a chlorophenyl group, and hydroxy and methoxy substitutions on the phenyl ring. The synthesis typically involves:
- Formation of Thiazole Ring : Reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.
- Aldol Condensation : The thiazole derivative undergoes aldol condensation with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base like sodium hydroxide to yield the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Studies have shown that similar thiazole derivatives exhibit significant antimicrobial properties against various pathogens .
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and inhibition of specific signaling pathways involved in tumor growth . The presence of the thiazole moiety is critical for its anticancer properties as it enhances interaction with DNA and other cellular targets .
Antimicrobial Activity
The antimicrobial activity has been evaluated using Minimum Inhibitory Concentration (MIC) assays. For instance, related compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have reported IC50 values for related thiazole compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile | MCF7 | 5.48 |
| Similar Thiazole Derivative | HCT116 | 4.53 |
| Doxorubicin (Control) | MCF7 | ~15 |
These findings suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics like doxorubicin .
Case Studies
- Study on Anticancer Efficacy : A recent study highlighted the cytotoxic effects of thiazole derivatives on breast cancer cells, reporting that compounds with similar structures induced apoptosis significantly more than standard treatments .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, demonstrating strong activity against Gram-positive bacteria with minimum bactericidal concentrations indicating effective bactericidal action .
Chemical Reactions Analysis
Nucleophilic Additions
The acrylonitrile group (-C≡N) participates in nucleophilic additions under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Carboxylic acid derivative | Complete conversion after 8–12 hrs | |
| Grignard Addition | RMgX (R = alkyl), THF, 0°C | β-Ketonitrile intermediate | Requires anhydrous conditions | |
| Thiol Addition | RSH, Et₃N, ethanol | Thioamide derivatives | Regioselectivity influenced by Z-geometry |
Electrophilic Substitutions
The thiazole ring undergoes electrophilic substitution at the C5 position, while the 3-hydroxy-4-methoxyphenyl group directs substitutions ortho/para to the hydroxyl group:
Cycloaddition Reactions
The α,β-unsaturated nitrile system engages in [3+2] and [4+2] cycloadditions:
Oxidation and Reduction
Functional group transformations are governed by the electron-withdrawing nitrile and electron-donating methoxy group:
Metal-Catalyzed Coupling
The 4-chlorophenyl group facilitates cross-coupling reactions:
Photochemical Reactions
The conjugated π-system undergoes [2+2] photocycloaddition under UV light:
| Substrate | Conditions | Product | Quantum Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), benzene | Cyclobutane adduct | 12 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The compound’s structural analogs differ in substituents, heterocyclic cores, and functional groups, which directly influence their physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Functional Comparison
*Estimated based on (similar compound with molecular weight 383.8).
Hydrogen Bonding and Crystallography
The Z-configuration in the target compound promotes planarity, facilitating intermolecular interactions. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile forms C–H⋯O and C–H⋯N hydrogen bonds, stabilizing its crystal lattice . Similar interactions are expected in the target compound due to its hydroxyl group, which may enhance crystallinity and bioavailability.
Research Implications and Gaps
- Bioactivity Screening : While benzothiazole analogs show promise as antioxidants, the target compound’s bioactivity remains unverified. Future studies should evaluate its DPPH radical scavenging capacity and cytotoxicity .
- Synthetic Modifications: Substituting the hydroxyl group with protective moieties (e.g., acetyl) could improve stability during synthesis, as seen in nitro- and amino-substituted analogs .
- Comparative QSAR Studies: Quantitative structure-activity relationship (QSAR) models could clarify how substituent electronic effects (e.g., –OCH₃ vs. –NO₂) influence antioxidant or antiproliferative activity.
Q & A
Q. What are the recommended synthetic routes for (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile, and how do reaction conditions influence stereochemical outcomes?
The compound can be synthesized via a base-catalyzed Knoevenagel condensation between a thiazole-substituted acetonitrile precursor and an aromatic aldehyde. For example, describes a method for analogous acrylonitriles using 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and aldehydes under basic conditions. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrile, as observed in related structures . To ensure stereoselectivity, reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and base strength (e.g., piperidine vs. NaOH) must be optimized.
Q. How can the Z-geometry and molecular conformation of this compound be experimentally confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. highlights a structurally similar (Z)-acrylonitrile derivative, where the Z-configuration was validated by SC-XRD, showing a dihedral angle of 7.5° between the thiazole and phenyl rings. Hydrogen-bonding interactions (e.g., C–H⋯O/N) further stabilize the crystal packing, which can be analyzed using crystallographic software like SHELX or Olex2 . Complementary techniques include NOESY NMR to detect spatial proximity of protons across the double bond.
Q. What spectroscopic methods are most effective for characterizing this compound’s purity and functional groups?
- FT-IR : Confirm the presence of nitrile (C≡N stretch ~2200 cm⁻¹), hydroxyl (O–H stretch ~3400 cm⁻¹), and methoxy (C–O stretch ~1250 cm⁻¹) groups.
- NMR : ¹H NMR resolves the Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-coupling in E-isomers vs. <8 Hz for Z-isomers). Aromatic protons on the 3-hydroxy-4-methoxyphenyl group typically appear as distinct doublets due to substituent effects .
- HRMS : Validate molecular weight with <5 ppm error.
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?
The electron-withdrawing 4-chlorophenyl group on the thiazole ring increases electrophilicity at the acrylonitrile’s β-carbon, enhancing its utility as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with nitrones or azides). Conversely, the 3-hydroxy-4-methoxyphenyl group’s electron-donating effects modulate reactivity—hydroxyl groups may participate in hydrogen bonding, while methoxy groups stabilize intermediates via resonance. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?
Discrepancies often arise from:
- Impurity in starting materials : Use HPLC-purified aldehydes to avoid side reactions.
- Inadequate stereocontrol : Introduce chiral auxiliaries or employ asymmetric catalysis (e.g., organocatalysts like proline derivatives).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor higher yields but increase byproduct formation compared to ethanol . Systematic Design of Experiments (DoE) can isolate critical variables.
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions. For example, the thiazole ring may coordinate with metal ions in enzyme active sites, while the acrylonitrile moiety acts as a Michael acceptor. Pharmacophore modeling should account for the Z-configuration’s spatial constraints. Validation via in vitro assays (e.g., enzyme inhibition) is essential .
Q. What are the challenges in scaling up synthesis while maintaining Z/E selectivity?
- Thermodynamic vs. kinetic control : High temperatures favor thermodynamically stable E-isomers, necessitating low-temperature protocols.
- Catalyst degradation : Heterogeneous catalysts (e.g., immobilized bases) improve recyclability.
- Workup procedures : Rapid crystallization prevents isomerization. Pilot-scale trials with in-line IR monitoring can optimize these parameters .
Methodological Considerations
- Stereochemical Analysis : Always combine SC-XRD with NMR/IR for robust confirmation.
- Yield Optimization : Use response surface methodology (RSM) to balance yield and stereoselectivity.
- Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, stirring rate) to mitigate variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
